molecular formula C18H26O5 B14218359 Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate CAS No. 820237-81-8

Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate

Cat. No.: B14218359
CAS No.: 820237-81-8
M. Wt: 322.4 g/mol
InChI Key: ROMNIKQVPJJTMH-UHFFFAOYSA-N
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Description

Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate typically involves a multi-step process. One common method includes the esterification of 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(6-carboxy-2-methyl-3-propoxyphenoxy)pentanoic acid.

    Reduction: Ethyl 5-(6-hydroxymethyl-2-methyl-3-propoxyphenoxy)pentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(6-formyl-2-methyl-3-methoxyphenoxy)pentanoate
  • Ethyl 5-(6-formyl-2-methyl-3-ethoxyphenoxy)pentanoate
  • Ethyl 5-(6-formyl-2-methyl-3-butoxyphenoxy)pentanoate

Uniqueness

Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, may influence its solubility and interaction with biological membranes, setting it apart from similar compounds with different alkoxy groups.

Properties

CAS No.

820237-81-8

Molecular Formula

C18H26O5

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate

InChI

InChI=1S/C18H26O5/c1-4-11-22-16-10-9-15(13-19)18(14(16)3)23-12-7-6-8-17(20)21-5-2/h9-10,13H,4-8,11-12H2,1-3H3

InChI Key

ROMNIKQVPJJTMH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)OCC)C

Origin of Product

United States

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